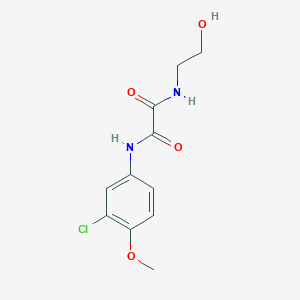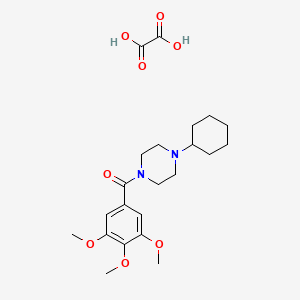![molecular formula C25H35NO3 B4979696 2,6-di-tert-butyl-4-[(2-hydroxyphenyl)(4-morpholinyl)methyl]phenol](/img/structure/B4979696.png)
2,6-di-tert-butyl-4-[(2-hydroxyphenyl)(4-morpholinyl)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-di-tert-butyl-4-[(2-hydroxyphenyl)(4-morpholinyl)methyl]phenol is a synthetic compound that belongs to the class of phenolic antioxidants. It is commonly referred to as BHA-TEMPO, and it has been extensively studied for its potential applications in various fields of science, including biochemistry, pharmacology, and materials science.
Wissenschaftliche Forschungsanwendungen
BHA-TEMPO has been extensively studied for its potential applications in various fields of science. In biochemistry, it has been shown to have antioxidant properties that can protect cells from oxidative stress and prevent cellular damage. In pharmacology, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. In materials science, it has been used as a stabilizer for polymers and plastics.
Wirkmechanismus
The mechanism of action of BHA-TEMPO is based on its antioxidant properties. It acts as a free radical scavenger, donating an electron to reactive oxygen species (ROS) and neutralizing them. This prevents the ROS from causing oxidative damage to cellular components such as DNA, proteins, and lipids. BHA-TEMPO also has the ability to regenerate other antioxidants such as vitamin C and vitamin E, further enhancing its antioxidant activity.
Biochemical and Physiological Effects
BHA-TEMPO has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that it can protect cells from oxidative stress-induced apoptosis and DNA damage. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In animal studies, BHA-TEMPO has been shown to have neuroprotective effects and improve cognitive function in models of Alzheimer's disease. It has also been shown to have cardioprotective effects and reduce oxidative stress in models of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
BHA-TEMPO has several advantages for lab experiments. It is stable under a wide range of conditions and can be easily synthesized and purified. It also has low toxicity and is relatively inexpensive. However, it has some limitations, including its solubility in water, which can make it difficult to use in aqueous systems. It also has limited stability under acidic conditions, which can limit its use in some applications.
Zukünftige Richtungen
There are several future directions for the study of BHA-TEMPO. In biochemistry, further studies are needed to elucidate its mechanism of action and its potential as a therapeutic agent for various diseases. In pharmacology, further studies are needed to optimize its pharmacokinetic properties and evaluate its safety and efficacy in clinical trials. In materials science, further studies are needed to explore its potential as a stabilizer for other materials and to develop new applications for its antioxidant properties. Overall, the study of BHA-TEMPO has the potential to lead to new insights into the role of antioxidants in health and disease and to the development of new therapeutic and materials science applications.
Synthesemethoden
BHA-TEMPO is synthesized by the reaction of 2,6-di-tert-butyl-4-hydroxyphenol (BHA) with 4-(chloromethyl)morpholine hydrochloride (TEMPO-Cl) in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent such as methanol or ethanol, and the product is obtained after purification by column chromatography or recrystallization.
Eigenschaften
IUPAC Name |
2,6-ditert-butyl-4-[(2-hydroxyphenyl)-morpholin-4-ylmethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO3/c1-24(2,3)19-15-17(16-20(23(19)28)25(4,5)6)22(26-11-13-29-14-12-26)18-9-7-8-10-21(18)27/h7-10,15-16,22,27-28H,11-14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYGKFKKUKBBRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=CC=C2O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{3-[(1-benzyl-1H-imidazol-2-yl)thio]propanoyl}morpholine](/img/structure/B4979639.png)
![N-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B4979645.png)
![N~2~-(4-methoxyphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4979661.png)
![N-[1-(4-fluorobenzyl)-4-methyl-1H-pyrazol-5-yl]-2-(1H-1,2,3-triazol-1-yl)acetamide](/img/structure/B4979666.png)

![3-(1,3-benzodioxol-5-yl)-5-[(5-methyl-3-isoxazolyl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4979684.png)
![2-(4-hydroxyphenyl)-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B4979687.png)
![1-[(4-chlorobenzyl)oxy]-3-[(4-chlorobenzyl)thio]-2-propanol](/img/structure/B4979691.png)

![5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4979717.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B4979734.png)
![3-butoxy-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4979741.png)